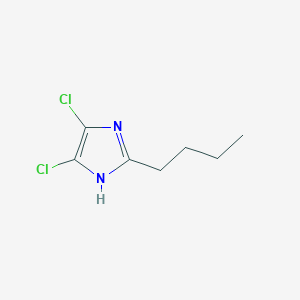

2-丁基-4,5-二氯-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butyl-4,5-dichloro-1H-imidazole is a chemical compound with the molecular formula C7H10Cl2N2 and a molecular weight of 193.0737 . It is derived from 2-Butyl-5-chloroimidazole-4-methanol, which is an impurity of Losartan .

Synthesis Analysis

The synthesis of imidazoles, including 2-Butyl-4,5-dichloro-1H-imidazole, has been a subject of extensive research . A method for preparing 2-butyl-4-chloro-5-formylimidazole involves condensation reaction of pentamidine hydrochloride with glyoxal, followed by a reaction with N,N-dimethylformamide in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 2-Butyl-4,5-dichloro-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms attached to the ring .Chemical Reactions Analysis

Imidazoles, including 2-Butyl-4,5-dichloro-1H-imidazole, are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

2-Butyl-4,5-dichloro-1H-imidazole is a solid compound with a grey color . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol .科学研究应用

抗真菌性能

- 对白念珠菌的抗真菌剂:2-丁基-4,5-二氯-1H-咪唑的衍生物显示出有效的抗真菌性能,特别是对小鼠体内的白念珠菌感染,治疗后再感染率低(Walker et al., 1978)。

抗菌性能

- 马鲃中的抗菌成分:来自马鲃的结构相关咪唑衍生物展示了抗菌性能(Das et al., 2005)。

- MRSA的新型抗菌剂:2-丁基-4,5-二氯-1H-咪唑的类似物被探索作为潜在的抗菌剂,特别是对耐甲氧西林金黄色葡萄球菌(MRSA)(Antolini et al., 1999)。

化学合成和应用

- 合成具有药用价值的咪唑:开发了一种合成具有药用意义的咪唑的方法,包括2-丁基-4-氯-5-羟甲基咪唑,展示了2-丁基-4,5-二氯-1H-咪唑在化学合成中的多功能性(Zhong et al., 2004)。

传感器应用

- 氰化物和汞离子的检测:与2-丁基-4,5-二氯-1H-咪唑结构相关的咪唑衍生物被用作发光传感器,可逆地检测氰化物和汞离子(Emandi et al., 2018)。

催化

- 用于嘧啶衍生物合成的离子液体:咪唑衍生物被用作催化剂合成嘧啶衍生物,展示了它们在催化中的应用(Reddy et al., 2016)。

缓蚀

- 对低碳钢的缓蚀:与2-丁基-4,5-二氯-1H-咪唑结构相关的苯并咪唑衍生物被研究其在酸性溶液中对低碳钢的缓蚀性能(Chaouiki et al., 2020)。

抗癌活性

- 抗肿瘤剂:N-取代咪唑衍生物显示出对体内厄立特氏腹水瘤细胞具有强效的抗癌活性(Kumar et al., 2007)。

CO2捕集

- CO2捕集:一种基于咪唑的离子液体展示了可逆地捕集CO2的能力,突显了其在环境科学中的潜在应用(Bates et al., 2002)。

作用机制

While the specific mechanism of action for 2-Butyl-4,5-dichloro-1H-imidazole is not mentioned in the search results, imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase . This results in a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .

安全和危害

未来方向

Imidazole derivatives, including 2-Butyl-4,5-dichloro-1H-imidazole, have been recognized for their wide range of biological activities and are considered important synthons in the development of new drugs . Therefore, the future directions of this compound could involve further exploration of its potential applications in drug development .

属性

IUPAC Name |

2-butyl-4,5-dichloro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N2/c1-2-3-4-5-10-6(8)7(9)11-5/h2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHDWLPMLFACDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566064 |

Source

|

| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145061-99-0 |

Source

|

| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)